6-Benzothiazolol, 2-(ethylamino)-4,7-dimethyl-5-(3-pyridinylmethyl)-
6-Benzothiazolol, 2-(ethylamino)-4,7-dimethyl-5-(3-pyridinylmethyl)-
Brand Name:
Vulcanchem
CAS No.:
145096-32-8
VCID:
VC0138103
InChI:
InChI=1S/C17H19N3OS/c1-4-19-17-20-14-10(2)13(8-12-6-5-7-18-9-12)15(21)11(3)16(14)22-17/h5-7,9,21H,4,8H2,1-3H3,(H,19,20)
SMILES:
CCNC1=NC2=C(S1)C(=C(C(=C2C)CC3=CN=CC=C3)O)C
Molecular Formula:
C17H19N3OS
Molecular Weight:
313.4 g/mol
6-Benzothiazolol, 2-(ethylamino)-4,7-dimethyl-5-(3-pyridinylmethyl)-
CAS No.: 145096-32-8
Main Products
VCID: VC0138103
Molecular Formula: C17H19N3OS
Molecular Weight: 313.4 g/mol
CAS No. | 145096-32-8 |
---|---|
Product Name | 6-Benzothiazolol, 2-(ethylamino)-4,7-dimethyl-5-(3-pyridinylmethyl)- |
Molecular Formula | C17H19N3OS |
Molecular Weight | 313.4 g/mol |
IUPAC Name | 2-(ethylamino)-4,7-dimethyl-5-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-ol |
Standard InChI | InChI=1S/C17H19N3OS/c1-4-19-17-20-14-10(2)13(8-12-6-5-7-18-9-12)15(21)11(3)16(14)22-17/h5-7,9,21H,4,8H2,1-3H3,(H,19,20) |
Standard InChIKey | JRQGTFOVYZJVQO-UHFFFAOYSA-N |
SMILES | CCNC1=NC2=C(S1)C(=C(C(=C2C)CC3=CN=CC=C3)O)C |
Canonical SMILES | CCNC1=NC2=C(S1)C(=C(C(=C2C)CC3=CN=CC=C3)O)C |
Synonyms | 6-Benzothiazolol, 2-(ethylamino)-4,7-dimethyl-5-(3-pyridinylmethyl)- |
PubChem Compound | 10425738 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume